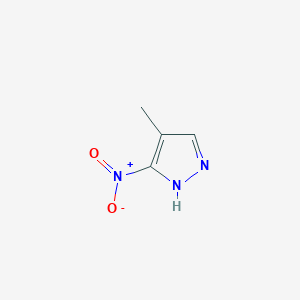

4-Methyl-3-nitro-1H-pyrazole

Description

Significance of Pyrazole (B372694) Scaffold in Chemical Research

The pyrazole scaffold has garnered significant attention in chemical research, primarily due to its versatile applications in drug discovery and organic synthesis. researchgate.nettandfonline.comglobalresearchonline.netnih.gov Pyrazole-containing compounds exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. researchgate.netglobalresearchonline.netnih.govmdpi.com This broad spectrum of biological effects has established the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Several commercially successful drugs, such as Celecoxib, Ruxolitinib, and Crizotinib, incorporate this heterocyclic ring, underscoring its importance in the pharmaceutical industry. globalresearchonline.netnih.gov

Heterocyclic Aromaticity and Stability

The pyrazole ring is an aromatic system. globalresearchonline.netijraset.com It is a planar, cyclic molecule with a continuous ring of p-orbitals. The ring contains six delocalized π-electrons (four from the two double bonds and two from the "pyrrole-like" nitrogen atom), which satisfies Hückel's rule for aromaticity. This electron delocalization results in a resonance-stabilized structure, which confers significant thermodynamic stability to the pyrazole ring. The aromatic nature of pyrazole is a key factor in its chemical properties and its utility as a stable core for functionalization in various applications. ijraset.com

Role of Nitrogen Atoms in Reactivity and Tautomerism

The pyrazole ring contains two distinct nitrogen atoms which dictate its chemical behavior. nih.govencyclopedia.pub One nitrogen atom is analogous to the nitrogen in pyrrole, possessing a lone pair of electrons that participates in the aromatic π-system and has an attached hydrogen atom (in an unsubstituted pyrazole). nih.gov This "pyrrole-like" nitrogen is acidic. The other nitrogen is analogous to the nitrogen in pyridine, with its lone pair located in an sp2 hybrid orbital in the plane of the ring, not participating in the aromatic system. nih.gov This "pyridine-like" nitrogen is basic.

This dual nature allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions. nih.govencyclopedia.pub A crucial feature of N-unsubstituted pyrazoles is annular prototropic tautomerism. nih.gov This is a process where the proton on the N1 nitrogen can transfer to the N2 nitrogen, resulting in two tautomeric forms that are often in rapid equilibrium. nih.gov This tautomerism can influence the molecule's reactivity and how it interacts with biological targets. nih.gov

Position of 4-Methyl-3-nitro-1H-pyrazole within Nitropyrazole Chemistry

Nitropyrazoles are a class of compounds that have been extensively studied for their applications as energetic materials and as intermediates in the synthesis of pharmaceuticals. nih.govnih.gov The introduction of a nitro group (-NO2) onto the pyrazole ring significantly modifies its electronic properties and can impart energetic characteristics or modulate biological activity. nih.gov this compound is one of many possible isomers of nitrated pyrazoles, with its specific substitution pattern defining its unique chemical and physical properties.

Comparison with Other Mononitropyrazoles (e.g., 3-nitropyrazole, 4-nitropyrazole, 1-methyl-3-nitropyrazole)

The properties of a nitropyrazole are highly dependent on the position of the nitro group and other substituents on the ring. Compared to its parent compound, 3-methyl-4-nitropyrazole, this compound is a tautomer. nih.gov The substitution pattern affects properties such as melting point, density, and chemical reactivity. For instance, methylation at the N1 position, as in 1-methyl-3-nitropyrazole, prevents the annular tautomerism that is characteristic of N-unsubstituted pyrazoles. researchgate.net This structural fixing can be crucial for designing molecules with specific binding properties in medicinal chemistry.

Below is a table comparing the properties of this compound with other related mononitropyrazoles.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Melting Point (°C) |

| This compound | C4H5N3O2 | 127.10 | 5334-39-4 | Not Widely Reported |

| 3-Nitropyrazole | C3H3N3O2 | 113.07 | 26621-44-3 | Not Widely Reported |

| 4-Nitropyrazole | C3H3N3O2 | 113.07 | 2075-46-9 | 160-164 sigmaaldrich.com |

| 1-Methyl-3-nitropyrazole | C4H5N3O2 | 127.10 | 3034-41-1 | Not Widely Reported |

Context in Energetic Materials Research

Nitrated heterocyclic compounds, including nitropyrazoles, are a significant area of research for high-energy-density materials (HEDMs). nih.gov The high nitrogen content of the pyrazole ring and the oxygen-rich nitro group contribute to a high heat of formation, which is a desirable characteristic for energetic materials. nih.gov These compounds can offer advantages over traditional explosives like TNT and RDX, such as improved thermal stability and lower sensitivity. nih.govresearchgate.net While research has focused on polynitrated pyrazoles for their superior detonation performance, mononitropyrazoles like this compound serve as crucial precursors and building blocks for more complex energetic compounds. nih.govacs.orgrsc.org The specific arrangement of the methyl and nitro groups in this compound influences its density and energetic output.

Context in Medicinal Chemistry Research

The pyrazole scaffold is a cornerstone in medicinal chemistry, and its derivatives are investigated for a vast range of therapeutic applications. researchgate.netglobalresearchonline.netglobalresearchonline.net The introduction of substituents like methyl and nitro groups is a common strategy to fine-tune the pharmacological profile of a lead compound. The methyl group can enhance binding to a biological target through hydrophobic interactions, while the nitro group, a strong electron-withdrawing group, can alter the molecule's electronic distribution and its ability to participate in hydrogen bonding. Nitrated pyrazoles are often synthesized as intermediates for creating more complex molecules, such as aminopyrazoles, which are known to possess anticonvulsant and anti-inflammatory activities. mdpi.com Therefore, this compound is a valuable intermediate for the synthesis of new pyrazole-based drug candidates. dntb.gov.ua

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-5-nitro-1H-pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2/c1-3-2-5-6-4(3)7(8)9/h2H,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGGNMPUDFUROJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341486 | |

| Record name | 4-Methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38858-90-1 | |

| Record name | 4-Methyl-5-nitro-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitro-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 3 Nitro 1h Pyrazole

Direct Nitration Strategies

Direct nitration involves the introduction of a nitro group onto the 4-methyl-1H-pyrazole ring in a single synthetic step. This approach is often favored for its atom economy and straightforward nature. The choice of nitrating agent and reaction conditions is crucial in determining the efficiency and regioselectivity of the reaction.

Nitration of Substituted Pyrazoles

The nitration of substituted pyrazoles is a well-established method for the synthesis of nitropyrazole derivatives. The reactivity and orientation of the incoming nitro group are significantly influenced by the nature and position of the existing substituents on the pyrazole (B372694) ring.

A conventional and potent nitrating system involves a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). In this "mixed acid" system, sulfuric acid acts as a catalyst, protonating nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. nih.govguidechem.com

Detailed research findings on the direct nitration of 4-methyl-1H-pyrazole using this method are not extensively documented in publicly available literature, but the general conditions can be extrapolated.

Table 1: Illustrative Conditions for Nitration of Pyrazoles using HNO₃/H₂SO₄

| Starting Material | Nitrating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Pyrazole | HNO₃/H₂SO₄ | 90 | 6 | 56 | guidechem.com |

| Pyrazole | Fuming HNO₃/Fuming H₂SO₄ | 50 | 1.5 | 85 | guidechem.com |

| 3,5-dimethyl-1H-pyrazole | H₂SO₄/KNO₃ | 110 | - | - | nih.govovid.com |

This table presents data for the nitration of pyrazole and a related substituted pyrazole to illustrate typical reaction conditions and yields.

An alternative nitrating agent is a mixture of nitric acid and acetic anhydride (B1165640) (Ac₂O). This combination generates acetyl nitrate (B79036) (CH₃COONO₂) in situ, which is a milder nitrating agent compared to the nitronium ion generated in mixed acid. This method is often employed when the substrate is sensitive to strong acidic conditions.

The nitration of N-substituted pyrazoles with nitric acid in acetic anhydride has been reported to lead to the formation of N-nitropyrazoles, which can then rearrange to C-nitropyrazoles upon heating. nih.govchemicalbook.com For the nitration of 3-methylpyrazole, the use of acetyl nitrate was found to be necessary to first form the N-nitro intermediate, which then rearranges to 3-methyl-5-nitro-1H-pyrazole. chemicalbook.com This suggests that direct C-nitration at the 3-position can be challenging with standard nitric acid.

Table 2: Nitration of Methylpyrazole using HNO₃/Acetic Anhydride

| Starting Material | Reagents | Temperature (°C) | Yield (%) | Product | Reference |

| 3-Methylpyrazole | HNO₃, Acetic Anhydride | -5 to 5 | 72 (two steps) | 3-methyl-5-nitro-1H-pyrazole | chemicalbook.com |

This table provides data for a related methylpyrazole, illustrating the conditions and outcome of nitration with nitric acid and acetic anhydride.

The regioselectivity of pyrazole nitration is a critical aspect, as multiple positions on the ring are susceptible to electrophilic attack. In the case of 4-methyl-1H-pyrazole, the primary products expected are 4-methyl-3-nitro-1H-pyrazole and 4-methyl-5-nitro-1H-pyrazole. The methyl group at C4 sterically hinders the adjacent C3 and C5 positions to some extent, but its electronic effect as an electron-donating group activates these positions for electrophilic substitution.

The pyridine-like nitrogen (N2) deactivates the adjacent C3 and C5 positions towards electrophilic attack, while the pyrrole-like nitrogen (N1) activates the ring. The interplay of these electronic and steric factors determines the final product distribution. For many substituted pyrazoles, nitration preferentially occurs at the C4 position if it is unsubstituted. When the C4 position is blocked, as in 4-methyl-1H-pyrazole, nitration is directed to the C3 or C5 position. The precise ratio of 3-nitro to 5-nitro isomers will depend on the specific reaction conditions.

Yield optimization involves careful control of reaction parameters such as temperature, reaction time, and the molar ratio of reactants. For the nitration of pyrazole to 4-nitropyrazole, it was found that a molar ratio of fuming nitric acid to pyrazole of 1.5:1 gave the maximum yield. guidechem.com Similar optimization studies would be necessary to maximize the yield of this compound.

Green Chemistry Approaches to Nitration

Traditional nitration methods often involve the use of strong, corrosive acids and generate significant amounts of acidic waste, posing environmental concerns. Green chemistry principles encourage the development of more environmentally benign synthetic routes.

For the nitration of pyrazoles, several greener alternatives have been explored. These include the use of solid acid catalysts, such as zeolites or silica, in combination with fuming nitric acid. nih.gov These catalysts can be easily recovered and reused, reducing waste. Another approach involves the use of metal nitrates, such as calcium nitrate, in acetic acid, often assisted by microwave irradiation. gordon.edu This method avoids the use of strong sulfuric acid and can lead to shorter reaction times and higher yields. While specific applications of these green methods for the synthesis of this compound are not widely reported, they represent promising avenues for future research.

Multi-step Synthesis Approaches

In cases where direct nitration provides low yields or poor regioselectivity, multi-step synthesis offers an alternative route to this compound. This approach involves the synthesis of a substituted pyrazole precursor that can be subsequently converted to the desired product.

A plausible multi-step strategy could involve the synthesis of a pyrazole with a directing group at the 3-position that facilitates nitration at this specific location. For instance, one could start with a precursor that allows for the regioselective introduction of a functional group at the 3-position, which is then converted to a nitro group.

An example of a multi-step synthesis in the context of a substituted nitropyrazole is the synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide, a key intermediate in the synthesis of Sildenafil. researchgate.netresearchgate.net This synthesis involves the initial construction of the substituted pyrazole ring followed by nitration. Although this is a more complex molecule, the principles of building the pyrazole ring with the desired substituents before the nitration step are relevant.

Another potential multi-step route could involve the synthesis of 1-methyl-3-nitro-1H-pyrazole, which could then be subjected to a reaction to introduce a methyl group at the 4-position. Alternatively, a 4-iodo-1-methyl-3-nitro-1H-pyrazole has been synthesized from 1-methyl-3-nitro-1H-pyrazole, indicating that functionalization at the 4-position of a pre-nitrated pyrazole is possible. chemicalbook.com

Cyclization Reactions

The fundamental structure of this compound is the pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms. The construction of this ring is a critical first step in many synthetic pathways.

A primary and versatile method for synthesizing the pyrazole ring is the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative. nih.govbeilstein-journals.org This reaction, known as the Knorr pyrazole synthesis, is a cornerstone in heterocyclic chemistry. beilstein-journals.org The general mechanism involves the reaction of a β-diketone, β-ketoester, or other 1,3-dielectrophilic species with hydrazine or a substituted hydrazine. nih.govchim.it

The regioselectivity of the condensation with unsymmetrical 1,3-dicarbonyl compounds can be influenced by the reaction conditions, such as the pH and the nature of the substituents on both the dicarbonyl compound and the hydrazine. kfnl.gov.sa For the synthesis of a 4-methyl-substituted pyrazole, a precursor such as a 2-methyl-1,3-dicarbonyl compound could theoretically be employed. Subsequent nitration would then be necessary to introduce the nitro group at the 3-position.

| Reactant 1 | Reactant 2 | Product Type | Reference |

| 1,3-Diketone | Hydrazine | Pyrazole | researchgate.net |

| β-Ketoester | Hydrazine | Pyrazolone | researchgate.net |

| Enaminone | Hydrazine | Pyrazole | organic-chemistry.org |

While less common for the synthesis of simple pyrazoles, ring closure reactions of acyclic phosphorus compounds represent a potential, though not widely documented, pathway to pyrazole derivatives. This method would involve an acyclic precursor containing both phosphorus and the necessary carbon and nitrogen framework, which upon cyclization would yield the pyrazole ring. The specific application of this method for the direct synthesis of this compound is not extensively described in the literature, suggesting it is a more specialized route.

Post-Cyclization Functionalization

A more direct and commonly employed strategy for the synthesis of this compound involves the modification of a pre-existing pyrazole ring. This approach allows for the precise introduction of functional groups at specific positions on the pyrazole nucleus.

The introduction of a nitro group onto the pyrazole ring is typically achieved through electrophilic nitration. The position of nitration is directed by the existing substituents on the ring. For the synthesis of this compound, the starting material would be 4-methyl-1H-pyrazole.

The nitration of pyrazoles can be achieved using various nitrating agents. A mixture of nitric acid and sulfuric acid is a common choice. guidechem.com However, the regioselectivity of nitration can be challenging, as mixtures of isomers are often formed. nih.gov For instance, nitration of N-substituted pyrazoles can yield different isomers depending on the reaction conditions and the nature of the substituent. The use of acetyl nitrate, generated from acetic anhydride and nitric acid, has been reported to influence the position of nitration on the pyrazole ring. chemicalbook.com

In a specific example of post-cyclization nitration, 5-chloro-3-methyl-1-phenyl-1H-pyrazole was nitrated using fuming nitric acid in acetic anhydride, resulting in the formation of 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole. preprints.orgnih.gov This demonstrates the feasibility of introducing a nitro group at the 4-position of a substituted pyrazole. A stepwise nitration of 3,5-dimethyl-1H-pyrazole first introduces a nitro group at the 4-position. ovid.comnih.gov

| Starting Material | Nitrating Agent | Product | Reference |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | guidechem.com |

| 3,5-dimethyl-1H-pyrazole | H₂SO₄/KNO₃ | 3,5-dimethyl-4-nitro-1H-pyrazole | ovid.comnih.gov |

| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃ / Acetic anhydride | 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | preprints.orgnih.gov |

The methyl group at the 4-position can also be introduced onto a pre-formed nitropyrazole ring. This approach would involve the methylation of a 3-nitro-1H-pyrazole derivative. The methylation of pyrazoles can be achieved using various methylating agents, such as dimethyl sulfate (B86663) or methyl iodide, typically in the presence of a base. acs.org

The regioselectivity of N-methylation of unsymmetrical pyrazoles can be a significant challenge, often leading to a mixture of N1 and N2 methylated products. acs.org However, recent methods utilizing sterically bulky α-halomethylsilanes as masked methylating agents have shown to significantly improve the selectivity of N-alkylation. acs.org For the synthesis of this compound, a C-methylation at the 4-position would be required.

Another synthetic strategy involves the chemical modification of an existing nitropyrazole that already possesses some of the desired functionalities. This can be an efficient way to access the target molecule by leveraging readily available starting materials.

An example of this approach is the synthesis of 4-iodo-1-methyl-3-nitro-1H-pyrazole from 1-methyl-3-nitro-1H-pyrazole. chemicalbook.com This demonstrates that a substituent can be introduced at the 4-position of a pre-existing 3-nitropyrazole derivative. A similar strategy could be envisioned where a suitable precursor at the 4-position is converted to a methyl group.

Furthermore, the synthesis of 5-azido-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole from 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole illustrates the conversion of one functional group to another on a nitrated pyrazole ring. nih.gov This highlights the potential for derivatization of intermediate nitropyrazoles to achieve the desired substitution pattern.

Rearrangement Reactions (e.g., N-nitropyrazole rearrangement)

The rearrangement of N-nitropyrazoles to their C-nitro isomers is a fundamental and well-established method for the synthesis of nitropyrazoles. This reaction typically proceeds via a nih.govnih.gov sigmatropic shift of the nitro group from the nitrogen atom to a carbon atom of the pyrazole ring. The regioselectivity of this rearrangement is influenced by the substitution pattern on the pyrazole ring.

In the context of this compound, the synthetic route would commence with the N-nitration of 4-methyl-1H-pyrazole to form 4-methyl-1-nitro-1H-pyrazole. Subsequent thermal or acid-catalyzed rearrangement of this intermediate is expected to yield a mixture of isomeric products, primarily this compound and 4-methyl-5-nitro-1H-pyrazole. The distribution of these isomers is dependent on the reaction conditions.

Detailed research findings on the specific rearrangement of 4-methyl-1-nitropyrazole are not extensively documented in publicly available literature, however, the general mechanism is understood. The thermal rearrangement is typically carried out in a high-boiling solvent, while acid-catalyzed rearrangement can be performed in the presence of strong acids like sulfuric acid. The separation of the resulting isomers can be achieved through techniques such as fractional crystallization or chromatography.

Table 1: General Conditions for N-Nitropyrazole Rearrangement

| Parameter | Condition |

| Precursor | N-Substituted-Nitropyrazole |

| Reaction Type | Thermal or Acid-Catalyzed |

| Typical Solvents (Thermal) | High-boiling point solvents (e.g., o-dichlorobenzene, decalin) |

| Typical Acids (Catalyzed) | Concentrated Sulfuric Acid |

| Temperature Range | 100-200 °C (Thermal) |

| Key Intermediate | N-Nitropyrazole |

| Primary Products | C-Nitropyrazole Isomers |

Novel Synthetic Routes and Process Optimization

In an effort to improve efficiency, yield, and regioselectivity, and to reduce the environmental impact of classical synthetic methods, research has focused on developing novel synthetic routes and optimizing existing processes for the synthesis of this compound.

One-pot Syntheses

One-pot synthesis offers a streamlined approach by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of this compound, a hypothetical one-pot process could involve the in-situ formation of the nitrating agent followed by the direct nitration of 4-methyl-1H-pyrazole. This approach can enhance efficiency by reducing reaction time, solvent usage, and purification steps. While specific one-pot procedures for this compound are not widely reported, the principles of one-pot nitration of similar heterocyclic systems are well-established.

Table 2: Hypothetical One-Pot Synthesis of this compound

| Step | Reagents and Conditions | Purpose |

| 1 | 4-Methyl-1H-pyrazole, Acetic Anhydride, Nitric Acid | In-situ generation of acetyl nitrate and subsequent nitration of the pyrazole ring. |

| 2 | Controlled temperature and reaction time | To influence the regioselectivity towards the 3-nitro isomer. |

| 3 | Quenching and Work-up | Isolation of the product mixture. |

| 4 | Purification | Separation of this compound from isomers. |

Catalytic Approaches

The use of catalysts in the synthesis of nitropyrazoles can offer significant advantages, including milder reaction conditions, improved yields, and enhanced regioselectivity. For the synthesis of this compound, both homogeneous and heterogeneous catalysts could be employed.

For instance, solid acid catalysts, such as zeolites or supported acids, could be utilized for the direct nitration of 4-methyl-1H-pyrazole. These catalysts can provide a high concentration of acidic sites, potentially favoring the formation of the desired 3-nitro isomer through shape selectivity or by influencing the electronic properties of the pyrazole ring. The use of such catalysts also simplifies product purification, as the catalyst can be easily removed by filtration.

While specific catalytic methods for the direct synthesis of this compound are an area of ongoing research, the application of catalytic nitration to other aromatic and heterocyclic systems suggests its potential for this synthesis.

Table 3: Potential Catalytic Systems for the Synthesis of this compound

| Catalyst Type | Example | Potential Advantages |

| Homogeneous Acid Catalyst | Lewis Acids (e.g., BF₃, AlCl₃) | Enhanced reactivity of the nitrating agent. |

| Heterogeneous Solid Acid | Zeolites (e.g., H-ZSM-5), Montmorillonite Clay | Increased regioselectivity, ease of separation, reusability. |

| Phase Transfer Catalyst | Quaternary Ammonium Salts | Facilitation of reaction between immiscible reactants. |

Spectroscopic and Structural Characterization of 4 Methyl 3 Nitro 1h Pyrazole and Its Derivatives

Advanced Spectroscopic Techniques for Elucidation

The molecular architecture of 4-Methyl-3-nitro-1H-pyrazole and its derivatives has been extensively investigated using a suite of sophisticated spectroscopic methods. These techniques provide a detailed map of the atomic arrangement, bonding, and electronic environment within these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For nitropyrazole derivatives, ¹H and ¹³C NMR provide unambiguous evidence of the substitution patterns and electronic effects of the nitro and methyl groups on the pyrazole (B372694) ring. researchgate.net

In the ¹H NMR spectrum, the chemical shift of the proton on the pyrazole ring (H5) is significantly influenced by the electronic environment. For instance, in 4-nitropyrazole, the protons at the 3 and 5 positions appear at δ 8.26 and δ 6.76 ppm, respectively. acrhem.org For derivatives like 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the N-methyl protons appear as a singlet around δ 4.14 ppm, while the protons of the propyl group show characteristic multiplets. researchgate.net

¹³C NMR spectroscopy provides further detail on the carbon skeleton. The presence of the electron-withdrawing nitro group generally causes a downfield shift for the carbon atom to which it is attached. The chemical shifts of the pyrazole ring carbons in various nitropyrazole isomers show distinct differences, allowing for clear identification. researchgate.net For example, in a derivative, the carbon atoms of the pyrazole ring appear at δ 158.58, 149.81, 132.33, and 130.87 ppm. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Nitropyrazole Derivatives Data presented is for representative derivative compounds to illustrate typical chemical shift ranges.

| Compound | Nucleus | C3 | C4 | C5 | N-CH₃ | Other Signals |

| 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net | ¹³C | 149.81 | 132.33 | 130.87 | 40.63 | 158.58 (COOH), 29.08, 21.25, 13.79 (Propyl) |

| 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid researchgate.net | ¹H | - | - | - | 4.14 (s, 3H) | 8.38 (br, 1H, COOH), 2.86-2.90 (t, 2H), 1.68-1.77 (m, 2H), 0.99-1.03 (t, 3H) |

Note: 's' denotes singlet, 't' denotes triplet, 'm' denotes multiplet, 'br' denotes broad.

Infrared (IR) Spectroscopy

IR spectroscopy is particularly effective for identifying the functional groups present in a molecule. In this compound and its derivatives, the most characteristic absorption bands are those associated with the nitro (NO₂) group. nih.gov

The nitro group exhibits two prominent stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). spectroscopyonline.com

Asymmetric N-O stretching: Typically appears in the range of 1550-1475 cm⁻¹. orgchemboulder.com

Symmetric N-O stretching: Found in the region of 1360-1290 cm⁻¹. orgchemboulder.com

These bands are generally strong and provide a clear indication of the presence of the nitro functionality. For example, in 4-nitropyrazole, these bands are observed at 1526 cm⁻¹ and 1353 cm⁻¹. acrhem.org Other important vibrations include the N-H stretch for N-unsubstituted pyrazoles (around 3186 cm⁻¹) and C-H stretching vibrations. acrhem.org The pyrazole ring itself also gives rise to characteristic stretching bands, often found in the 1420–1402 cm⁻¹ and 1189–1071 cm⁻¹ ranges. nih.gov

Table 2: Characteristic IR Absorption Bands for Nitropyrazoles

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3180 | Medium-Broad |

| C-H Stretch (Aromatic) | 3100-3000 | Medium |

| NO₂ Asymmetric Stretch | 1550-1475 | Strong |

| NO₂ Symmetric Stretch | 1360-1290 | Strong |

| C=C, C=N Ring Stretch | ~1400-1100 | Medium |

| NO₂ Bending (Scissoring) | 890-835 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition. The molecular ion peak (M+) for this compound is expected at m/z 127, corresponding to its molecular weight. nih.gov

The fragmentation of nitropyrazoles is complex and highly dependent on the isomer. researchgate.net Common fragmentation pathways involve the loss of neutral molecules or radicals from the molecular ion. Key fragmentation patterns observed in related methyl-nitropyrazole isomers include:

Loss of NO₂: A fragment corresponding to [M - NO₂]⁺ is often observed.

Loss of NO: A fragment corresponding to [M - NO]⁺.

Loss of HCN: Cleavage of the pyrazole ring can lead to the elimination of a hydrogen cyanide molecule. researchgate.net

The fragmentation of 1-methyl-3-nitropyrazole, for example, shows a different pattern from its 1-methyl-4-nitro isomer, highlighting how the substituent position directs the fragmentation process. researchgate.net This technique is crucial for distinguishing between different isomers.

Single Crystal X-ray Diffraction (SC-XRD)

For example, the crystal structure of 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid shows that the molecule crystallizes in the monoclinic P2₁/c space group. researchgate.net The analysis reveals dihedral angles between the pyrazole ring and the nitro group, indicating the degree of planarity in the molecule. researchgate.net Such studies are fundamental for understanding the packing of molecules in the crystal lattice and the nature of non-covalent interactions. acs.org

Structural Analysis and Conformation

The data obtained from spectroscopic and diffraction techniques allows for a detailed analysis of the molecule's structure, conformation, and the subtle interplay of intermolecular forces that dictate its solid-state architecture.

Hydrogen Bonding Interactions

For N-unsubstituted pyrazoles like this compound, hydrogen bonding is a dominant intermolecular force. The pyrazole ring contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the pyridine-like N2 atom), making it a versatile building block for supramolecular structures. nih.gov

In the solid state, these molecules often form extended networks through N-H···N hydrogen bonds, creating chains or sheets. nih.govrsc.org The presence of the nitro group can introduce additional hydrogen bonding possibilities, such as weak C-H···O interactions, which contribute to the stability of the crystal structure. researchgate.net In derivatives of nitropyrazoles, intermolecular O-H···N hydrogen bonds have been observed to connect adjacent molecules into one-dimensional chains. researchgate.net The specific arrangement and strength of these hydrogen bonds are critical in determining the physical properties of the material. rsc.org

Molecular Geometry and Conformational Properties

The molecular geometry and conformational properties of this compound and its derivatives are primarily dictated by the inherent planarity of the pyrazole ring and the spatial orientation of its various substituents. X-ray crystallography and theoretical calculations are the principal methods for determining the precise atomic arrangements, bond lengths, and angles that define the molecule's three-dimensional structure. wikipedia.org

In substituted nitropyrazoles, the nitro group's orientation is of particular interest. Studies on mononitrated pyrazoles indicate that hydrogen bonding with adjacent molecules can cause the nitro group to adopt a nearly planar conformation with the pyrazole ring. mdpi.com For instance, in one derivative, the torsion angle C2–C1–N3–O2 was found to be a mere 3.0°. mdpi.com However, the introduction of additional substituents can induce steric hindrance, causing the nitro group to twist out of the plane. In a dinitro-substituted pyrazole, the nitro group at the 3-position was rotationally displaced from the pyrazole plane (C2–C1–N3–O2 torsion angle of –30.6°), while the nitro group at the 4-position remained planar. mdpi.com

The conformation of more complex derivatives is governed by the dihedral angles between the pyrazole ring and its various substituent groups. These angles provide a clear picture of the molecule's three-dimensional shape.

For example, in the crystal structure of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole, the pyrazole ring is planar, with a root-mean-square deviation of 0.009 Å. researchgate.net The attached benzene (B151609) ring is twisted out of this plane, forming a significant dihedral angle. researchgate.net

| Structural Feature | Dihedral/Torsion Angle |

| Pyrazole Ring / Benzene Ring | 31.38 (12)° |

| O1—N3—C9—C8 Torsion Angle | -6.5 (3)° |

Data sourced from crystal structure analysis of 3,5-Dimethyl-1-(4-nitrophenyl)-1H-pyrazole. researchgate.net

Similarly, crystallographic studies of other complex nitrophenyl-substituted pyrazoles reveal a range of conformations. In one case, two phenyl rings attached to the pyrazole core exhibited dihedral angles of 39.61 (8)° and 9.4 (1)° relative to the central pyrazole ring. nih.govnih.gov The dinitrophenyl ring in the same molecule was twisted by 46.95 (5)°. nih.govnih.gov

| Interacting Planes | Dihedral Angle |

| Phenyl Ring 1 / Pyrazole Ring | 39.61 (8)° |

| Phenyl Ring 2 / Pyrazole Ring | 9.4 (1)° |

| Dinitrophenyl Ring / Pyrazole Ring | 46.95 (5)° |

Data from the crystal structure of 1-(2,4-dinitrophenyl)-3,5-diphenyl-1H-pyrazole. nih.govnih.gov

Theoretical and Computational Investigations of 4 Methyl 3 Nitro 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone in the theoretical study of molecular systems, offering deep insights into their behavior at the atomic and electronic levels. For 4-Methyl-3-nitro-1H-pyrazole, these methods have been instrumental in predicting its geometry, electronic properties, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wavefunction, DFT provides a balance between accuracy and computational cost, making it suitable for a wide range of chemical systems.

Through DFT calculations, researchers can determine the most stable three-dimensional arrangement of atoms in the this compound molecule. These optimized geometries provide crucial information about bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The electronic structure, including the distribution of electron density and the nature of chemical bonds, is also elucidated through these calculations.

Specific bond lengths, bond angles, and electronic structure parameters for this compound, as determined by DFT studies, would be presented here in a data table if available in the searched literature.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO reflects its capacity to accept electrons. The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. irjweb.com

For this compound, FMO analysis helps in identifying the regions of the molecule that are most likely to be involved in chemical reactions. The distribution of the HOMO and LUMO across the molecule indicates the probable sites for electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Data for this compound

| Parameter | Value |

|---|---|

| HOMO Energy (eV) | Data not available in search results |

| LUMO Energy (eV) | Data not available in search results |

| HOMO-LUMO Gap (eV) | Data not available in search results |

This interactive table would be populated with specific energy values from DFT calculations on this compound if such data were found.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a set of localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This analysis is particularly useful for quantifying charge transfer interactions between different parts of the molecule and understanding the nature of hyperconjugative interactions that contribute to molecular stability.

A data table presenting key NBO analysis findings for this compound, such as charge distributions and stabilization energies from donor-acceptor interactions, would be included here if the information were available.

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. These properties are crucial for understanding the compound's stability under different conditions and for predicting the feasibility and outcomes of chemical reactions in which it might participate. A recent study on highly nitrated energetic pyrazoles utilized DFT to investigate the effect of regioisomerism on their thermal decomposition behavior. researchgate.net

Table 2: Calculated Thermodynamic Properties of this compound

| Property | Value |

|---|---|

| Enthalpy of Formation (kJ/mol) | Data not available in search results |

| Entropy (J/mol·K) | Data not available in search results |

| Gibbs Free Energy (kJ/mol) | Data not available in search results |

This interactive table would display the calculated thermodynamic data for this compound if found in relevant studies.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of a system containing many molecules. By solving Newton's equations of motion for a collection of atoms, MD simulations can model the movements and interactions of molecules over time, providing a dynamic picture of processes such as conformational changes, diffusion, and interactions with other molecules or materials.

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in various solvents or in the solid state. These simulations can reveal information about intermolecular interactions, such as hydrogen bonding, and can help to predict macroscopic properties like density and viscosity. Studies on other pyrazole (B372694) derivatives have utilized MD simulations to analyze the stability of molecular docking results over time. nih.gov

Detailed findings from molecular dynamics simulations specifically on this compound, including information on its behavior in different phases or its interaction with other molecules, would be presented in this section if available in the scientific literature.

Tautomerism Studies in this compound Systems

Tautomerism, the phenomenon where a single chemical compound exists in two or more interconvertible forms that differ in the position of a proton, is a key characteristic of pyrazole derivatives. In the case of this compound, the primary form of tautomerism is annular prototropic tautomerism.

Annular Prototropic Tautomerism

Annular prototropic tautomerism in pyrazoles involves the migration of a proton between the two nitrogen atoms of the pyrazole ring. For this compound, this results in two possible tautomeric forms: this compound and 4-Methyl-5-nitro-1H-pyrazole. The position of the nitro and methyl groups relative to the N-H bond defines the specific tautomer.

Computational studies, often employing ab initio methods like Møller-Plesset perturbation theory (MP2), help in evaluating the effects of substituents on the tautomeric equilibrium. It has been observed that electron-donating groups, such as the methyl group (CH₃), tend to favor the tautomer where the substituent is at the C3 position. Conversely, electron-withdrawing groups, like the nitro group (NO₂), also show a preference for the C3-tautomer. mdpi.com This suggests that the this compound form is likely to be the more stable tautomer in the gas phase. The relative stability of these tautomers is determined by subtle electronic effects and intramolecular interactions.

Table 1: General Influence of Substituent Electronic Nature on Pyrazole Tautomer Stability

| Substituent Type | Preferred Position for Stability | Example Groups |

| Electron-donating | C3 | -CH₃, -NH₂, -OH |

| Electron-withdrawing | C5 (generally), but some favor C3 | -NO₂, -COOH, -CHO |

This table illustrates general trends observed in substituted pyrazoles and is not based on specific experimental data for this compound.

Solvent Effects on Tautomeric Equilibria

The equilibrium between tautomers can be significantly influenced by the surrounding solvent. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effect of different solvents on the stability of tautomeric forms. mdpi.com These models account for the dielectric constant of the solvent and its ability to stabilize polar molecules.

Table 2: Predicted Tautomeric Preference in Different Solvent Environments

| Solvent | Dielectric Constant (ε) | Expected Predominant Tautomer | Rationale |

| Gas Phase | 1 | This compound | Based on intrinsic electronic effects of substituents. |

| Non-polar (e.g., Toluene) | 2.4 | Likely similar to gas phase | Minimal stabilization of polar forms. |

| Polar Aprotic (e.g., DMSO) | 47 | The more polar tautomer | Stabilization through dipole-dipole interactions. |

| Polar Protic (e.g., Water) | 80 | The more polar tautomer | Stabilization through hydrogen bonding and dipole-dipole interactions. |

This table is illustrative and based on general principles of solvent effects on tautomeric equilibria.

Structure-Reactivity Relationships from Computational Models

Computational models are invaluable tools for elucidating the relationship between the molecular structure of a compound and its chemical reactivity. For nitropyrazoles, methods like Density Functional Theory (DFT) are employed to calculate various molecular properties that correlate with reactivity.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.

Furthermore, the distribution of electrostatic potential on the molecular surface can reveal sites susceptible to nucleophilic or electrophilic attack. In nitropyrazoles, the nitro group, being strongly electron-withdrawing, significantly influences the electron distribution in the pyrazole ring, creating regions of positive and negative electrostatic potential. This information is vital for predicting how the molecule will interact with other reagents. While specific computational data for this compound is not detailed in the available literature, the principles derived from studies on other nitroaromatic compounds are directly applicable.

Reactivity and Chemical Transformations of 4 Methyl 3 Nitro 1h Pyrazole

Electrophilic Substitution Reactions

Electrophilic substitution on the pyrazole (B372694) ring typically occurs at the C-4 position, which is the most electron-rich carbon atom. However, in 4-Methyl-3-nitro-1H-pyrazole, this position is already occupied by a methyl group. The directing effects of the existing substituents, therefore, play a crucial role in determining the site of further electrophilic attack. The methyl group at C-4 is an activating group and would typically direct incoming electrophiles to the ortho and para positions (C-3 and C-5). Conversely, the nitro group at C-3 is a strong deactivating group and a meta-director.

Nucleophilic Substitution Reactions

The presence of the electron-withdrawing nitro group at the C-3 position renders the pyrazole ring susceptible to nucleophilic attack, particularly nucleophilic aromatic substitution (SNAr) of the nitro group itself.

Regioselective Substitution of Nitro Groups

In polynitrated pyrazoles, the nitro groups can be selectively substituted by various nucleophiles. Studies on related compounds, such as 1,5-dimethyl-3,4-dinitropyrazole, have shown that nucleophilic substitution occurs regioselectively at the C-3 position. This suggests that in this compound, the nitro group at the C-3 position is a viable site for nucleophilic displacement. The reaction with S-, O-, and N-nucleophiles would be expected to yield 3-substituted-4-methyl-1H-pyrazoles. The regioselectivity is attributed to the electronic activation provided by the adjacent ring nitrogen and the other substituents.

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to an amino group, providing a key synthetic route to valuable amino-pyrazoles.

Formation of Amino-Pyrazoles

The reduction of the nitro group at the C-3 position yields 4-methyl-1H-pyrazol-3-amine. This transformation can be achieved using various reducing agents. A common and effective method is catalytic hydrogenation using hydrogen gas in the presence of a palladium catalyst on carbon (Pd/C). Another established method involves the use of tin(II) chloride (SnCl2) in the presence of hydrochloric acid. researchgate.net The resulting 4-methyl-1H-pyrazol-3-amine is a versatile intermediate for the synthesis of a wide range of heterocyclic compounds and functional materials.

Derivatization and Functionalization for Advanced Materials

The chemical functionalities of this compound, particularly the reactive nitro group and the acidic N-H proton of the pyrazole ring, allow for its derivatization and incorporation into more complex molecular architectures, including energetic materials.

Synthesis of Energetic Salts

Nitropyrazoles are a well-established class of energetic materials, and their acidic N-H proton can be deprotonated by a base to form energetic salts. researchgate.netnih.gov The resulting pyrazolate anion can then be combined with various cations to produce a range of energetic salts with tailored properties such as density, thermal stability, and detonation performance.

The synthesis of energetic salts from this compound typically involves the reaction of the parent compound with a suitable base, such as an amine or a metal hydroxide, in an appropriate solvent. The choice of the cation is crucial in determining the final properties of the energetic salt. Nitrogen-rich cations, such as hydrazinium, guanidinium, or aminoguanidinium, are often employed to enhance the nitrogen content and energy output of the resulting material. The properties of some representative energetic salts derived from nitropyrazoles are summarized in the table below.

| Compound/Salt | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |

|---|---|---|---|

| 3-Nitropyrazole | 1.57 | 7020 | 20.08 |

| 4-Nitropyrazole | 1.52 | 6860 | 18.81 |

| Hydroxylammonium salt of a dinitromethyl-nitropyrazole derivative | - | 8700 | - |

| Potassium salt of a dinitromethyl-nitropyrazole derivative | - | - | - |

Formation of High-Energy Density Materials (HEDMs)

The this compound core structure serves as a foundational building block in the synthesis of advanced High-Energy Density Materials (HEDMs). Its pyrazole ring offers thermal stability, while the nitro group imparts energetic properties. The true potential of this scaffold is unlocked through further functionalization, where both the methyl group and other positions on the pyrazole ring are modified to introduce additional energetic moieties, significantly enhancing density, oxygen balance, and detonation performance. nih.govnih.gov

The introduction of polynitromethyl groups is a key tactic for improving the energetic properties of materials derived from nitropyrazoles. nih.gov The conversion of methyl groups to dinitromethyl or trinitromethyl groups is particularly effective as it substantially boosts the oxygen balance and density of the resulting compounds. nih.govacs.org These highly nitrated pyrazole derivatives can be further reacted to form energetic salts, which often exhibit a favorable combination of high performance and improved thermal stability. acs.org For example, dipotassium (B57713) 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole and its dihydrazinium salt are notable HEDMs derived from a polynitro pyrazole core, demonstrating superior detonation properties compared to conventional explosives like RDX. acs.org

Another approach involves the nitration of other positions on the pyrazole ring, coupled with the introduction of other energetic functional groups like nitramines (-NHNO2). The synthesis of 3-trinitromethyl-4-nitro-5-nitramine-1H-pyrazole showcases this multifunctional approach. rsc.org This compound, derived from a pyrazole precursor, combines a trinitromethyl group, a nitro group, and a nitramine group on a single pyrazole ring, resulting in a novel, oxygen-rich HEDM with an exceptional combination of high density, positive heat of formation, and a significantly positive oxygen balance. rsc.org

The energetic performance of these pyrazole-based HEDMs is a direct result of the high nitrogen content of the pyrazole ring and the large number of oxygen-rich nitro groups. nih.govepa.gov This combination leads to high densities, heats of formation, and excellent detonation characteristics. acs.orgrsc.org

Table 1: Properties of High-Energy Density Materials Derived from Polynitro Pyrazole Scaffolds

| Compound Name | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Oxygen Balance (OBCO₂) (%) | Thermal Stability (°C) |

|---|---|---|---|---|---|

| Dipotassium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 2.10 | 7965 | 29.3 | Not Reported | 202 |

| Dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | 1.83 | 8931 | 35.9 | Not Reported | 218 |

| 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole | 2.04 (calculated) | Not Reported | Not Reported | +13.62 | 131 |

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | 9124 (calculated) | 37.2 (calculated) | +24.8 | Not Reported |

Reactions at the Methyl Group

The methyl group at the 4-position of the 3-nitro-1H-pyrazole ring is a key site for chemical transformation, allowing for the synthesis of various functionalized derivatives. One of the primary reactions involving this group is oxidation.

Strong oxidizing agents can convert the methyl group into a carboxylic acid group (-COOH). evitachem.com A specific example of this transformation is the oxidation of 3-nitro-4-methylpyrazole to 3-nitropyrazole-4-carboxylic acid. This reaction can be carried out using potassium dichromate (K2CrO7) in an acidic medium. mdpi.com The resulting carboxylic acid is a versatile intermediate that can be used to synthesize more complex molecules, including other energetic materials. For instance, the carboxylic acid can be further functionalized to introduce a tetrazole ring, creating hybrid pyrazole-tetrazole energetic compounds. mdpi.com This oxidation reaction demonstrates a crucial pathway for elaborating the pyrazole scaffold, transforming a simple alkyl group into a highly functional moiety suitable for further synthetic applications in the field of energetic materials. mdpi.com

Applications and Research Directions of 4 Methyl 3 Nitro 1h Pyrazole Derivatives

Medicinal Chemistry Applications (General Pyrazole (B372694) Scaffolds)

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of many clinically used drugs. Its unique chemical properties allow for diverse substitutions, leading to a wide array of pharmacological activities.

Anti-inflammatory Activity

Pyrazole derivatives have a long history in the development of anti-inflammatory agents. The most prominent example is celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor. The anti-inflammatory effects of pyrazole-containing compounds are often attributed to their ability to modulate various inflammatory pathways. Research on other pyrazole derivatives has shown inhibition of pro-inflammatory cytokines and other mediators of inflammation. While no specific studies on the anti-inflammatory activity of 4-Methyl-3-nitro-1H-pyrazole derivatives were identified, the general success of the pyrazole scaffold in this area suggests that derivatives of this specific compound could warrant investigation.

Antimicrobial Activity

Anticancer Activity

A significant number of pyrazole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and include the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival, as well as the induction of apoptosis. Several pyrazole-containing drugs are used in cancer therapy. The introduction of a nitro group, a common pharmacophore in anticancer drugs, combined with the pyrazole core in this compound, presents an interesting, albeit uninvestigated, template for the design of new anticancer compounds.

Enzyme Inhibition (e.g., LRRK2, α-Glucosidase, α-Amylase)

Pyrazole derivatives have been designed and synthesized as inhibitors for a variety of enzymes implicated in different diseases. For example, some pyrazole-based compounds have been explored as inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease. Others have been studied as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate metabolism, making them potential candidates for the management of diabetes. There is no specific literature detailing the enzyme inhibitory activities of derivatives of this compound.

Receptor Ligand Development (e.g., Estrogen Receptor)

The versatility of the pyrazole scaffold has been utilized in the development of ligands for various receptors. A notable example is in the context of the estrogen receptor (ER), where certain triaryl-substituted pyrazoles have been developed as selective estrogen receptor modulators (SERMs). These compounds can exhibit either agonist or antagonist activity depending on the tissue, making them valuable for conditions like breast cancer and osteoporosis. While there is no research specifically on this compound derivatives as receptor ligands, the general ability of the pyrazole structure to be tailored for specific receptor interactions is well-documented.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for optimizing the potency and selectivity of drug candidates. For pyrazole derivatives, numerous SAR studies have been conducted to understand how different substituents on the pyrazole ring influence their biological activity. These studies have provided valuable insights for the rational design of new and more effective pyrazole-based drugs. Due to the lack of synthesized and tested derivatives of this compound, no specific SAR studies for this class of compounds could be found.

Molecular Docking and Virtual Screening in Drug Design

Virtual screening and molecular docking have become indispensable tools in modern drug discovery for identifying and optimizing novel lead compounds. nih.govmmsl.cz These computational techniques predict the interaction between a small molecule (ligand) and a biological target, such as a protein or enzyme, helping to assess its potential as a therapeutic agent. mmsl.czresearchgate.net The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, and its derivatives are widely studied for diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govmdpi.com

In silico studies, including molecular docking, are frequently employed to screen libraries of pyrazole derivatives against various biological targets like receptor tyrosine kinases and protein kinases to identify potential inhibitors. researchgate.netnih.gov For instance, docking studies have been used to evaluate pyrazoline derivatives as potential anticancer agents by predicting their binding affinity to targets like the Epidermal Growth Factor Receptor (EGFR). ekb.eg Similarly, pharmacophore-based virtual screening of pyrazole derivatives has been used to identify potent inhibitors for targets in Mycobacterium tuberculosis. nih.gov

While these computational methods are broadly applied to the wider class of pyrazole derivatives, specific molecular docking and virtual screening research focusing exclusively on derivatives of this compound is not extensively detailed in current literature. However, the established bioactivity of the pyrazole scaffold suggests that derivatives of this compound could be promising candidates for such in silico screening campaigns against various therapeutic targets. Future research could fruitfully apply these computational tools to explore their potential in drug design.

Agricultural Chemical Applications

The pyrazole ring is a key structural motif in a number of commercially successful agricultural chemicals, including fungicides, herbicides, and insecticides. researchgate.net Consequently, derivatives of nitropyrazoles are being investigated for their potential to yield new, effective crop protection agents.

Research into related compounds has shown promise. For example, a study on 4-substituted pyrazolin-3-ones revealed that derivatives such as 4-methyl-4-chloropyrazolone and 4-methyl-4-bromopyrazolone exhibit significant fungicidal activity against various phytopathogenic fungi. mdpi.com This suggests that the presence of a methyl group at the 4-position can be compatible with potent antifungal properties. Although it was previously thought that a nitro group at this position was essential for the fungicidal effect of 4-nitropyrazolin-3-ones, this newer research indicates other substituents can be highly effective. mdpi.com

While direct studies on the agricultural applications of this compound derivatives are limited, the demonstrated activity of structurally similar compounds provides a strong rationale for their investigation as potential fungicides and herbicides.

Advanced Materials Science

The high nitrogen content and energetic nitro groups characteristic of nitrated pyrazoles make their derivatives highly valuable in the field of advanced materials, particularly for energetic applications. The compact, stable pyrazole ring serves as an excellent scaffold for creating high-energy-density materials (HEDMs).

Explosives and Propellants

Derivatives of nitropyrazole are extensively researched as next-generation explosives and propellants, aiming to replace conventional materials like 2,4,6-trinitrotoluene (B92697) (TNT) and hexahydro-1,3,5-trinitro-1,3,5-triazine (RDX). The introduction of multiple nitro groups onto the pyrazole ring significantly enhances energetic properties such as density (ρ), detonation velocity (D), and detonation pressure (P).

For example, 1-Methyl-3,4,5-trinitropyrazole (MTNP) is a high-energy explosive with good thermal stability and performance characteristics, making it a candidate for high-energy melt-cast explosive formulations. Simple mononitropyrazoles like 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole are often used as intermediates, as their energetic performance is not sufficient on its own. nih.gov However, further nitration or functionalization leads to powerful explosives. Research has shown that compounds like 3,5-dihydrazinyl-4-nitro-1H-pyrazole exhibit detonation velocities superior to RDX while maintaining insensitivity to impact and friction.

Energetic Properties of Selected Nitropyrazole Derivatives

| Compound | Density (g·cm⁻³) | Detonation Velocity (km·s⁻¹) | Detonation Pressure (GPa) | Melting/Decomposition Temp (°C) |

|---|---|---|---|---|

| 1-Methyl-3-nitropyrazole (3-MNP) | 1.47 | 6.62 | 17.11 | 80–83 |

| 1-Methyl-4-nitropyrazole (4-MNP) | 1.40 | 6.42 | 15.52 | 82 |

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | 1.90 | 9.124 | 37.2 | - |

Data sourced from multiple studies. nih.gov

Energetic Salts

A significant area of research involves the formation of energetic salts from nitropyrazole derivatives. The acidic N-H proton on the pyrazole ring can be deprotonated to form an anion, which is then combined with a nitrogen-rich cation (such as ammonium, hydrazinium, or guanidinium) to create a salt. This strategy is effective for increasing density, thermal stability, and modifying sensitivity while maintaining high energy output.

For instance, dihydrazinium 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole is an energetic salt with a high density (1.88 g cm⁻³), excellent thermal stability (218 °C), and detonation performance (D = 8931 m s⁻¹) that surpasses RDX. The formation of extensive hydrogen-bonding networks in the crystal structure of these salts contributes significantly to their stability. The versatility of the pyrazole ring allows for the design of a wide array of energetic salts with tailored properties for specific applications in explosives and propellants.

Melt-Cast Explosives

Melt-cast explosives are crucial for producing munitions with specific shapes, and there is a significant effort to find safer, better-performing alternatives to the widely used TNT. An ideal melt-cast explosive should have a melting point between 70 and 120 °C and a large temperature gap between its melting and decomposition points.

Derivatives of nitropyrazoles are promising candidates for this application. The introduction of methyl groups is a key strategy to lower the melting point and improve the melt-casting properties of highly nitrated pyrazoles. For example, the methylation of a dinitro-nitramino-pyrazole derivative yielded a melt-castable compound with a suitable decomposition temperature of 203 °C. Another derivative, created by combining two pyrazole units, resulted in a promising TNT replacement with a melting point of 77 °C and a detonation velocity (7721 m/s) significantly higher than that of TNT. Researchers have also synthesized azido- and nitratoalkyl nitropyrazoles, with several compounds showing melting points in the desired range for melt-cast applications.

Intermediates in Organic Synthesis

Beyond their direct applications, this compound and its derivatives serve as versatile intermediates in organic synthesis. Simple nitropyrazoles, including 1-methyl-3-nitropyrazole and 1-methyl-4-nitropyrazole, are often synthesized as precursors for more complex, high-performance energetic materials. nih.gov

The functional groups on the pyrazole ring—the nitro group, the methyl group, and the ring nitrogen atoms—provide multiple reactive sites for further chemical transformations. The nitro group can be reduced to an amino group, which can then be used to build more complex heterocyclic systems. The pyrazole ring itself can undergo further nitration to increase its energy content or be functionalized with other groups to tailor its physical and chemical properties. For example, Methyl 4-nitro-1H-pyrazole-3-carboxylate is used as a building block for creating more complex molecules with potential biological activity in the pharmaceutical and agrochemical sectors. Its nitro and ester groups are reactive sites for further chemical modifications, enabling the synthesis of a diverse range of heterocyclic compounds.

Emerging Trends and Future Perspectives in Nitropyrazole Research

The field of nitropyrazole research is experiencing a period of significant advancement, driven by the dual demands for higher-performing, safer energetic materials and the ongoing search for novel therapeutic agents. mdpi.comnih.gov Nitrated pyrazole derivatives, including those stemming from this compound, are at the forefront of this research due to their favorable chemical properties, such as high heats of formation, density, and tunable thermal stability. mdpi.comnih.govnih.gov Key future directions in this area are centered on the development of innovative high-performance energetic materials, the exploration of new therapeutic applications for these compounds, and the adoption of more sustainable and environmentally friendly synthesis methods. mdpi.comnih.govrsc.orgresearchgate.net

Development of Novel High-Performance Energetic Materials

A primary focus of current research is the design and synthesis of new energetic materials based on nitropyrazole scaffolds that offer superior performance and enhanced safety characteristics compared to traditional explosives. nih.govsemanticscholar.org The introduction of nitro groups onto the pyrazole ring significantly increases the density, nitrogen content, and oxygen balance of the resulting compounds, which in turn improves their detonation performance. nih.gov

Researchers are actively exploring various strategies to create advanced energetic materials. One approach involves the introduction of methyl groups to create melt-castable explosives with desirable melting points (between 70 and 120°C), which are sought as replacements for TNT due to its toxicity and performance limitations. researchgate.netresearchgate.net Another strategy is the combination of nitropyrazole cores with other nitrogen-rich heterocyclic rings, such as triazoles, to produce compounds with exceptional thermal stability and detonation properties. rsc.org For instance, derivatives combining nitropyrazole and triazole backbones have shown thermal stability close to that of the heat-resistant explosive HNS, but with better detonation performance and lower sensitivity. rsc.org

The ultimate goals in this area include the development of insensitive high-energy materials, potential candidates for castable explosives, and the expansion of applications for nitropyrazole-based compounds in explosives, propellants, and pyrotechnics. mdpi.comnih.govsemanticscholar.orgresearchgate.net

| Compound Name | Key Features | Potential Application |

|---|---|---|

| 3,5-dinitro-4-methylnitramino-1-methylpyrazole | Melt-castable properties achieved by introducing methyl groups. researchgate.netresearchgate.net | Melt-cast explosive. researchgate.netresearchgate.net |

| DNPAT (a nitropyrazole-triazole derivative) | High thermal stability (decomposition at 314 °C) and good detonation performance. rsc.org | Heat-resistant explosive. rsc.org |

| Dipotassium (B57713) 3,5-bis(dinitromethyl)-4-nitro-1H-pyrazole | Good thermal stability (202 °C) and high density. acs.org | High-performance energetic material. acs.org |

| 3-Trinitromethyl-4-nitro-5-nitramine-1H-pyrazole | High density (1.90 g cm−3) and positive oxygen balance. rsc.org | High energy density oxidizer. rsc.org |

Exploration of New Therapeutic Targets

The pyrazole scaffold is a well-established pharmacophore, forming the core of numerous clinically approved drugs with a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.govnih.gov This proven therapeutic potential of the pyrazole nucleus has spurred interest in exploring nitropyrazole derivatives, such as those of this compound, as a source of new drug candidates.

While research into the specific therapeutic applications of nitropyrazoles is still emerging, the known bioactivities of the parent pyrazole ring system provide a strong rationale for their investigation. The introduction of substituents like nitro and methyl groups onto the pyrazole ring can significantly modulate the pharmacological properties of the resulting compounds. frontiersin.org These modifications can influence factors such as binding affinity to biological targets, metabolic stability, and bioavailability, offering a pathway to fine-tune the therapeutic effects.

Future research in this area will likely focus on synthesizing libraries of nitropyrazole derivatives and screening them for activity against a variety of therapeutic targets. Given the broad spectrum of activity associated with pyrazoles, potential areas of exploration for nitropyrazole derivatives could include oncology, infectious diseases, and inflammatory conditions. nih.govorientjchem.org The versatility of the pyrazole ring allows for a wide range of chemical modifications, providing ample opportunities for the design and development of novel therapeutic agents. nih.gov

| Compound Class | Observed Pharmacological Activities | Potential Therapeutic Areas |

|---|---|---|

| Pyrazole Derivatives | Anti-inflammatory, analgesic, antimicrobial, anticancer, anticonvulsant, antitubercular. nih.govnih.gov | Inflammatory diseases, pain management, infectious diseases, oncology. nih.govnih.gov |

| Nitropyrazole Derivatives | Under investigation; modification of the pyrazole core with nitro groups can alter biological activity. frontiersin.orgmyskinrecipes.com | Potential for novel agents in oncology, infectious diseases, and other areas based on the broad activity of the pyrazole scaffold. nih.govorientjchem.org |

Sustainable Synthesis Approaches

In line with the growing emphasis on green chemistry in the chemical industry, a significant trend in nitropyrazole research is the development of sustainable and environmentally friendly synthesis methods. nih.govresearchgate.net The goal is to create synthetic routes that are not only efficient and high-yielding but also minimize the use of hazardous reagents, reduce waste, and are more energy-efficient. nih.govresearchgate.net

Several green strategies are being explored for the synthesis of pyrazole and nitropyrazole derivatives. These include:

Microwave-assisted synthesis: This technique can significantly shorten reaction times and improve yields compared to conventional heating methods. nih.gov

Solvent-free reactions: Conducting reactions in the absence of solvents eliminates a major source of chemical waste and can simplify product purification. nih.govresearchgate.net

Use of green solvents: When a solvent is necessary, researchers are turning to more environmentally benign options, such as water. thieme-connect.com For example, a convenient and green approach for the synthesis of 3-nitropyrazole has been reported using oxone as the nitrating agent and water as the solvent. nih.gov

Safer reagents and catalysts: There is a move away from hazardous reagents, such as sodium hydride, towards safer alternatives like potassium carbonate for methylation reactions. nih.gov Additionally, the use of heterogeneous catalysts that can be easily recovered and reused is being investigated. thieme-connect.com

These sustainable approaches not only reduce the environmental impact of nitropyrazole synthesis but can also lead to simpler, safer, and more cost-effective manufacturing processes. mdpi.comnih.govsemanticscholar.orgresearchgate.net The development of such green synthetic protocols is crucial for the future industrial application of these valuable compounds.

| Sustainable Approach | Description | Example in Nitropyrazole Synthesis |

|---|---|---|

| Microwave-assisted synthesis | Utilizes microwave energy to accelerate chemical reactions, often leading to higher yields and shorter reaction times. nih.gov | A novel approach for synthesizing pyrazole derivatives from tosylhydrazones has been developed using microwave activation under solvent-free conditions. nih.gov |

| Use of green solvents | Employs environmentally friendly solvents, such as water, to reduce the use of volatile organic compounds. thieme-connect.com | The synthesis of 3-nitropyrazole has been achieved using water as a solvent with oxone as the nitrating agent. nih.gov |

| Safer reagents | Replaces hazardous chemicals with less toxic and more stable alternatives. nih.gov | Potassium carbonate is used as a safer alternative to sodium hydride for the methylation of 4-nitropyrazole. nih.gov |

| Solvent-free conditions | Conducts reactions without a solvent, which minimizes waste and can simplify the purification process. nih.govresearchgate.net | An efficient protocol for synthesizing dihydropyrano[2,3-c]pyrazole derivatives has been developed under solvent-free conditions. researchgate.net |

Q & A

Q. What are the optimal synthetic conditions for preparing 4-Methyl-3-nitro-1H-pyrazole derivatives via copper-catalyzed click chemistry?

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a reliable method. A typical protocol involves reacting 3-nitro-5-methyl-1H-pyrazole precursors with alkynes (e.g., 1-ethynyl-4-methoxybenzene) in a THF/water mixture (1:1 v/v) at 50°C for 16 hours, using copper sulfate and sodium ascorbate as catalysts. Yields range from 60–61% after column chromatography purification . Key variables include solvent polarity, temperature, and catalyst loading.

Q. How can NMR and X-ray crystallography validate the structural integrity of this compound derivatives?

- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., nitro group position) and substituent integration. For example, pyrazole ring protons typically appear as singlets in the δ 7–8 ppm range, while methyl groups resonate near δ 2.5 ppm .

- X-ray crystallography : Resolves bond angles and spatial arrangements. A study on a related pyrazole derivative confirmed a planar pyrazole ring with nitro and methyl groups at positions 3 and 4, respectively .

Q. What purification techniques are effective for isolating this compound derivatives?

Post-synthesis, use sequential liquid-liquid extraction (e.g., ethyl acetate/water) to remove copper residues, followed by column chromatography with silica gel and a gradient elution system (hexane/ethyl acetate). Purity is confirmed via HPLC (≥95%) .

Advanced Research Questions

Q. How do substituent variations on the pyrazole ring influence biological activity?

- Nitro group : Enhances electrophilicity, enabling interactions with nucleophilic residues in enzyme active sites (e.g., CRF-1 receptor antagonism) .

- Methyl group : Steric effects modulate binding affinity. For example, 1-methyl-4-nitro derivatives exhibit higher metabolic stability than unmethylated analogs .

- Hybrid scaffolds : Triazole-pyrazole hybrids (e.g., compound 21he ) show improved solubility and target selectivity in vitro .